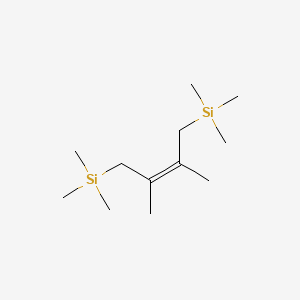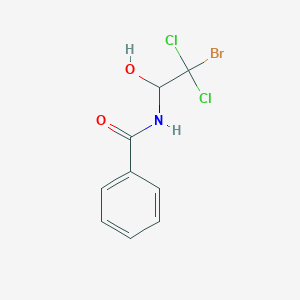
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H8BrCl2NO2 It is characterized by the presence of a benzamide group attached to a 2-bromo-2,2-dichloro-1-hydroxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide typically involves the reaction of benzamide with 2-bromo-2,2-dichloro-1-hydroxyethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms in the compound.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
2-Bromobenzamide: Similar in structure but lacks the dichloro and hydroxyethyl groups.
4-Bromo-N-(2,2-dichloro-1-hydroxyethyl)benzamide: Similar but with a different substitution pattern on the benzene ring.
N-(2,2-Dichloro-1-hydroxyethyl)-4-methylbenzamide: Similar but with a methyl group instead of a bromine atom.
Uniqueness
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyethyl group. These functional groups confer specific chemical properties and reactivity, making the compound valuable for various applications in research and industry.
特性
CAS番号 |
51945-75-6 |
|---|---|
分子式 |
C9H8BrCl2NO2 |
分子量 |
312.97 g/mol |
IUPAC名 |
N-(2-bromo-2,2-dichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H8BrCl2NO2/c10-9(11,12)8(15)13-7(14)6-4-2-1-3-5-6/h1-5,8,15H,(H,13,14) |
InChIキー |
ZYDBNMIPMJSGOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
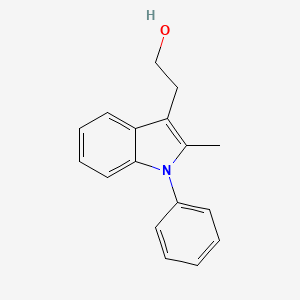
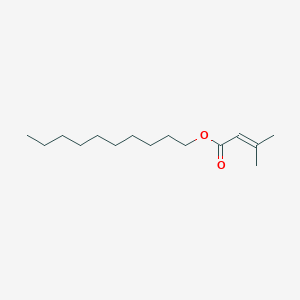
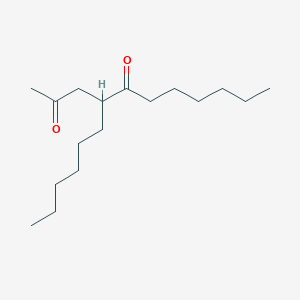
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
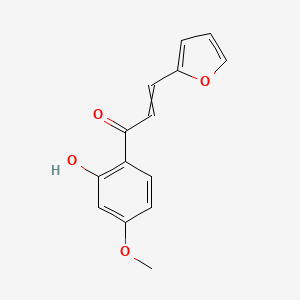

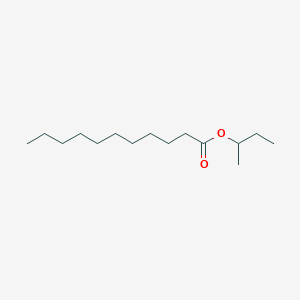
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
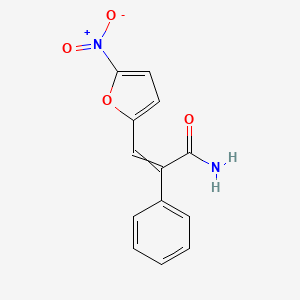
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
